N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15(2)17-3-5-18(6-4-17)25-21(28)20(27)24-13-16-7-11-26(12-8-16)19-14-22-9-10-23-19/h3-6,9-10,14-16H,7-8,11-13H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZJLDBTMVJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1-(Pyrazin-2-yl)Piperidin-4-yl)Methylamine
This precursor requires a multi-step synthesis starting from piperidin-4-ylmethanol or analogous intermediates. Key steps include:
Step 1: Piperidine Ring Functionalization
Piperidin-4-ylmethanol undergoes nucleophilic substitution with pyrazine-2-carbonitrile in the presence of a palladium catalyst to introduce the pyrazinyl group. Reaction conditions (80°C, DMF, 12 hours) yield 1-(pyrazin-2-yl)piperidin-4-yl)methanol with 78% efficiency.
Step 2: Conversion to Amine
The alcohol intermediate is oxidized to the corresponding aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride. This two-step process achieves a 65% overall yield.
4-Isopropylphenylamine
This commercially available compound (CAS 99-88-7) is typically synthesized via nitration of isopropylbenzene followed by catalytic hydrogenation. Purity exceeding 98% is critical for subsequent coupling reactions.
Oxalamide Bond Formation Methods
The oxalamide linkage is constructed using three primary strategies:
Oxalyl Chloride-Mediated Coupling
Procedure :
- Activation : Oxalyl chloride (1.2 equiv) reacts with 4-isopropylphenylamine in anhydrous dichloromethane (DCM) at 0°C, forming the mono-acyl chloride intermediate.
- Coupling : The intermediate is treated with (1-(pyrazin-2-yl)piperidin-4-yl)methylamine (1.0 equiv) and triethylamine (2.0 equiv) at room temperature for 6 hours.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound (62% yield).
Advantages : High atom economy and scalability.
Limitations : Requires strict anhydrous conditions; over-chlorination risks.
Carbodiimide Coupling Agents
Procedure :
- Activation : Oxalic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF.
- Coupling : Sequential addition of 4-isopropylphenylamine and (1-(pyrazin-2-yl)piperidin-4-yl)methylamine (1:1 molar ratio) at 0°C, stirred for 12 hours.
- Workup : Precipitation in ice-water followed by recrystallization (ethanol) affords the product in 58% yield.
Advantages : Mitigates over-activation issues; suitable for sensitive amines.
Limitations : Lower yields compared to oxalyl chloride method.
Ruthenium-Catalyzed Dehydrogenative Coupling
A novel approach reported by involves ruthenium pincer complexes (e.g., Ru-1 ) catalyzing the coupling of ethylene glycol and amines. However, this method is currently limited to symmetric oxalamides and requires adaptation for asymmetric targets like this compound.
Optimization and Catalytic Approaches
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 62 | 95 |
| THF | 40 | 55 | 92 |
| DMF | 0 (ice bath) | 58 | 94 |
Data adapted from highlights DCM as optimal for oxalyl chloride-mediated coupling, balancing reactivity and byproduct formation.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) during carbodiimide activation improves yields to 65% by accelerating acylation kinetics.
Purification and Characterization
Purification :
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.
Characterization :
Chemical Reactions Analysis
Types of Reactions
N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- N1-(4-ethylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Biological Activity
N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, focusing on various aspects such as antibacterial properties, enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.49 g/mol. The compound features a complex structure that includes a piperidine ring and an oxalamide moiety, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Studies have shown that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine rings have been reported to demonstrate moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
2. Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes. For example, compounds with oxalamide structures have been linked to inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system . The IC50 values for enzyme inhibition can provide insights into the potency of this compound.
3. Potential Therapeutic Uses
The unique combination of functional groups in this compound suggests potential applications in treating various conditions, including:
- Antiviral Activity : Similar compounds have shown efficacy against HIV by inhibiting viral entry mechanisms .
- Cancer Treatment : The piperidine derivatives are frequently explored for their anticancer properties due to their ability to interfere with cancer cell proliferation .
Research Findings and Case Studies
Recent research has highlighted the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Aziz-ur-Rehman et al. (2011) | Compounds with sulfamoyl groups showed significant antibacterial and enzyme inhibitory activities. |
| Kumar et al. (2020) | Piperidine derivatives demonstrated promising anticancer effects in vitro, indicating potential for further development. |
| Li et al. (2014) | Investigated the antibacterial properties of related compounds, showing effective inhibition against multiple bacterial strains. |
Q & A
Q. What are the key synthetic strategies for preparing N1-(4-isopropylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, and describe synthesizing analogous compounds via nucleophilic substitution or amidation, achieving yields of 36–55% through controlled reaction conditions (e.g., temperature, solvent, stoichiometry). Key steps include:
- Amide Coupling : Reacting 4-isopropylphenylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.
- Piperidine Functionalization : Introducing the pyrazine-modified piperidine moiety via reductive amination or alkylation.
- Purification : Flash chromatography or recrystallization to isolate stereoisomers, as diastereomeric mixtures can reduce yields (e.g., 39% for a 1:1 mixture in ).
Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Employ catalysts like HOBt/DCC for efficient amide bond formation.
- Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer: Critical techniques include:
- LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 423.26 vs. calculated 422.12 in ).
- HPLC : Assesses purity (>90% in –2) using C18 columns and UV detection.
- 1H/13C NMR : Validates proton environments and stereochemistry. For example, aromatic protons in (δ 7.39–7.83 ppm) and piperidine methylene signals (δ 1.10–3.80 ppm) confirm regiochemistry.
- Chiral HPLC or SFC : Resolves stereoisomers, crucial for bioactive compounds .
Advanced Research Questions
Q. How can stereochemical discrepancies in biological activity be resolved for oxalamide derivatives?
Methodological Answer: Diastereomers often exhibit divergent bioactivities due to spatial interactions with targets (e.g., HIV gp120 in ). Strategies include:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. achieved >95% purity for single diastereomers via preparative HPLC.
- Crystallography : X-ray structures of protein-ligand complexes (e.g., CD4-binding site inhibitors) can identify stereospecific binding motifs.
- Enzymatic Assays : Compare IC50 values of isolated isomers to correlate activity with configuration .
Q. What computational approaches aid in rational design of oxalamide-based inhibitors?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., HIV-1 envelope glycoproteins) using software like AutoDock Vina. ’s derivatives target the CD4-binding site, validated by docking scores.
- QSAR Modeling : Relate structural features (e.g., piperidine substitution, logP) to antiviral activity. For example, pyrazine groups (logP ~1.5) enhance solubility and target engagement.
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns to predict resistance mutations .
Q. How should contradictory data on metabolic stability be addressed?
Methodological Answer: Discrepancies in metabolic profiles (e.g., CYP450 interactions in ) require:
- In Vitro Assays : Use human liver microsomes to measure intrinsic clearance.
- Isotope Tracing : Track metabolites via 14C-labeling or HRMS (e.g., exact mass 312.149 in ).
- Species Comparison : Cross-validate rodent vs. human hepatocyte data to identify species-specific metabolism .
Q. What strategies mitigate toxicity risks during preclinical development?
Methodological Answer:
- In Silico Tox Prediction : Tools like Derek Nexus flag structural alerts (e.g., reactive pyrazine nitrogens).
- AMES Testing : Assess mutagenicity with Salmonella strains (’s NOEL of 100 mg/kg/day informs safe dosing).
- hERG Assays : Evaluate cardiac liability via patch-clamp electrophysiology.
- Metabolite Identification : Detect reactive intermediates (e.g., quinone-imines) via trapping studies with glutathione .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
